molecular formula C7H5NO5 B103491 1-oxidopyridin-1-ium-2,6-dicarboxylic acid CAS No. 15905-16-5

1-oxidopyridin-1-ium-2,6-dicarboxylic acid

Cat. No.: B103491
CAS No.: 15905-16-5
M. Wt: 183.12 g/mol
InChI Key: JWCYHGVYVDMHQT-UHFFFAOYSA-N
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Description

1-oxidopyridin-1-ium-2,6-dicarboxylic acid is an organic compound with the molecular formula C7H5NO5. It is a derivative of pyridine, where the nitrogen atom in the pyridine ring is oxidized to form an N-oxide. This compound is known for its applications in various fields, including chemistry, biology, and materials science.

Mechanism of Action

Target of Action

Pyridine-2,6-dicarboxylic acid 1-oxide, also known as 1-oxidopyridin-1-ium-2,6-dicarboxylic acid, primarily targets Dihydrodipicolinate synthase (DHDPS) . DHDPS is a key enzyme in lysine biosynthesis and is considered a potential antibiotic target .

Mode of Action

The compound interacts with its targets through electrophilic attack . Hydroxyl groups activate pyridine to electrophilic attack, especially ortho and para to the hydroxyls . This interaction leads to changes in the structure and function of the target, affecting its ability to carry out its normal role.

Biochemical Pathways

The affected biochemical pathway is the lysine biosynthesis pathway . The enzyme DHDPS catalyzes the condensation of (S)-aspartate semi-aldehyde (ASA) and pyruvate to form dihydrodipicolinate . The interaction of Pyridine-2,6-dicarboxylic acid 1-oxide with DHDPS can disrupt this pathway, leading to downstream effects on lysine production.

Pharmacokinetics

The compound can be analyzed using reverse phase (rp) hplc method This suggests that it may have certain properties that allow it to be absorbed and distributed within the body

Result of Action

The molecular and cellular effects of Pyridine-2,6-dicarboxylic acid 1-oxide’s action are primarily related to its impact on DHDPS and the lysine biosynthesis pathway . By interacting with DHDPS, the compound can disrupt the production of lysine, which could have various downstream effects on cellular function.

Action Environment

The action, efficacy, and stability of Pyridine-2,6-dicarboxylic acid 1-oxide can be influenced by various environmental factors. For instance, the compound should be stored at temperatures below +30°C .

Biochemical Analysis

Biochemical Properties

The role of Pyridine-2,6-dicarboxylic acid 1-oxide in biochemical reactions is significant. It is known to interact with various enzymes, proteins, and other biomolecules

Cellular Effects

Pyridine-2,6-dicarboxylic acid 1-oxide has been observed to have effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of Pyridine-2,6-dicarboxylic acid 1-oxide is complex. It is known to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The specifics of these mechanisms are still being researched.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Pyridine-2,6-dicarboxylic acid 1-oxide have been observed to change over time . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of Pyridine-2,6-dicarboxylic acid 1-oxide vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

Pyridine-2,6-dicarboxylic acid 1-oxide is involved in various metabolic pathways . This includes interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels .

Transport and Distribution

Pyridine-2,6-dicarboxylic acid 1-oxide is transported and distributed within cells and tissues . This includes interactions with transporters or binding proteins, and effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of Pyridine-2,6-dicarboxylic acid 1-oxide and its effects on activity or function are areas of active research . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-oxidopyridin-1-ium-2,6-dicarboxylic acid can be synthesized through several methods. One common method involves the oxidation of pyridine-2,6-dicarboxylic acid using hydrogen peroxide in the presence of a catalyst. The reaction typically occurs under mild conditions, with the temperature maintained around 50-60°C .

Industrial Production Methods: In industrial settings, the production of pyridine-2,6-dicarboxylic acid 1-oxide often involves large-scale oxidation processes. These processes utilize continuous flow reactors to ensure efficient and consistent production. The use of catalysts such as manganese dioxide or platinum can enhance the reaction rate and yield .

Chemical Reactions Analysis

Types of Reactions: 1-oxidopyridin-1-ium-2,6-dicarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

    Pyridine-2,6-dicarboxylic acid: Lacks the N-oxide group, making it less effective as a chelating agent.

    Pyridine-2,5-dicarboxylic acid: Has a different carboxylate group arrangement, leading to different coordination properties.

    Pyridine-2,3-dicarboxylic acid: Another isomer with distinct chemical behavior.

Uniqueness: 1-oxidopyridin-1-ium-2,6-dicarboxylic acid is unique due to its N-oxide group, which enhances its ability to form stable complexes with metal ions. This property makes it particularly valuable in applications requiring strong metal chelation .

Properties

IUPAC Name

1-oxidopyridin-1-ium-2,6-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NO5/c9-6(10)4-2-1-3-5(7(11)12)8(4)13/h1-3H,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWCYHGVYVDMHQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=[N+](C(=C1)C(=O)O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30166562
Record name Pyridine-2,6-dicarboxylic acid 1-oxide
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Molecular Weight

183.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15905-16-5
Record name 2,6-Pyridinedicarboxylic acid, 1-oxide
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Record name 15905-16-5
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Record name Pyridine-2,6-dicarboxylic acid 1-oxide
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Record name Pyridine-2,6-dicarboxylic acid 1-oxide
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Synthesis routes and methods

Procedure details

50 g of pyridine-2,6-dicarboxylic acid was suspended in 275 g of water. 47 g of 30% hydrogen peroxide aqueous solution and 2.8 g of sodium tungstate were added to the resulting suspension. The suspension was heated to a temperature of 90° C. for 24 hours. As a result, the carboxylic acid as starting material was gradually dissolved in the aqueous solution during heating, and fresh crystals were then deposited. 24 g of 30% hydrogen peroxide aqueous solution was further added to the solution. The solution was heated for 12 hours and then allowed to cool to obtain 48 g of colorless prismatic creptais of pyridine-2,6-dicarboxylic acid N-oxide.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
47 g
Type
reactant
Reaction Step Two
Name
sodium tungstate
Quantity
2.8 g
Type
catalyst
Reaction Step Two
[Compound]
Name
carboxylic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
24 g
Type
reactant
Reaction Step Four
Name
Quantity
275 g
Type
solvent
Reaction Step Five

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